2-chloro-N-(cyanomethyl)-N-phenylacetamide
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Overview
Description
2-chloro-N-(cyanomethyl)-N-phenylacetamide is a chemical compound with the molecular formula C10H9ClN2O. It has been extensively studied due to its potential value in various fields of research and industry. This compound is known for its unique structure, which includes a chloro group, a cyanomethyl group, and a phenylacetamide moiety.
Preparation Methods
The synthesis of 2-chloro-N-(cyanomethyl)-N-phenylacetamide typically involves the reaction of 2-chloro-N-(cyanomethyl)acetamide with phenylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(cyanomethyl)-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(cyanomethyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
2-chloro-N-(cyanomethyl)-N-phenylacetamide can be compared with other similar compounds, such as:
2-chloro-N-(cyanomethyl)-N-ethyl-4-nitrobenzamide: This compound has a similar structure but includes an ethyl group and a nitrobenzamide moiety.
2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide:
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and potential biological activities.
Properties
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-10(14)13(7-6-12)9-4-2-1-3-5-9/h1-5H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGRDENMFKZPOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266738 |
Source
|
Record name | 2-Chloro-N-(cyanomethyl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16272-49-4 |
Source
|
Record name | 2-Chloro-N-(cyanomethyl)-N-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16272-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(cyanomethyl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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